(Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-6-methoxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-3-4-11(18-9)8-14-15(16)12-6-5-10(17-2)7-13(12)19-14/h3-8H,1-2H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJSRZYQQFAAAR-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one typically involves a series of organic reactions. One common method is the condensation reaction between 6-methoxybenzofuran-3(2H)-one and 5-methylfuran-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives related to benzofuran compounds exhibit antimicrobial properties. For instance, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have been tested against a range of pathogens, including Gram-positive cocci and Gram-negative rods, demonstrating notable antimicrobial activity . The structural similarity of (Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one suggests it may also possess similar properties, warranting further investigation.
Neuroprotective Effects
Benzofuran derivatives have been studied for their neuroprotective effects, particularly in relation to acetylcholinesterase inhibition, which is crucial in treating neurodegenerative diseases like Alzheimer's . The potential of this compound as a dual-action agent could be explored further to assess its efficacy in neuroprotection.
Optoelectronic Properties
The optoelectronic properties of benzofuran derivatives have garnered attention for applications in organic electronics. Studies on related compounds have shown promising results in terms of UV absorption and photoconductivity . The unique structure of this compound could lead to advancements in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving the condensation of benzofuran derivatives with furan-based compounds. The general synthetic approach includes refluxing appropriate starting materials in solvents such as acetonitrile or THF, followed by purification through chromatography .
Characterization Techniques
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds . For example, the IR spectra typically reveal characteristic peaks corresponding to functional groups present in the compound.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity of methyl 5-methoxy derivatives against various pathogens | Potential use in developing new antimicrobial agents |
| Study 2 | Explored neuroprotective effects via acetylcholinesterase inhibition | Implications for Alzheimer's treatment |
| Study 3 | Investigated optoelectronic properties leading to high photoconductivity | Applications in OLEDs and solar cells |
Mechanism of Action
The mechanism of action of (Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anti-tumor activity .
Comparison with Similar Compounds
Substituent Variations on the Methylene Group
The nature of the methylene-linked substituent significantly impacts physicochemical and biological properties:
Key Observations :
Substituent Variations on the Benzofuran Core
The position and type of substituents on the benzofuran ring influence electronic properties and bioactivity:
Key Observations :
Key Observations :
Biological Activity
(Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its diverse biological activities. This compound's unique structure contributes to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
IUPAC Name : this compound
Molecular Formula : C18H16O4
Molecular Weight : 296.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:
- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated an IC50 value of 5 μM against K562 leukemia cells, indicating potent anticancer properties without affecting normal cells .
- Apoptosis Induction : The compound activates apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and influencing caspase activation pathways. This leads to mitochondrial dysfunction and the release of cytochrome c, which is critical for apoptosis .
- Antimicrobial Activity : Preliminary research suggests that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
Case Studies and Experimental Data
The following table summarizes key findings from recent studies regarding the biological activity of this compound:
| Study | Biological Activity | Model | IC50 Value |
|---|---|---|---|
| Abdelfatah et al. (2022) | Cytotoxicity against K562 cells | In vitro | 5 μM |
| MDPI Study (2023) | Apoptosis induction in cancer cells | Flow cytometry analysis | N/A |
| PMCI Research (2021) | Antimicrobial effects | Bacterial strains | N/A |
Detailed Findings
- Cytotoxicity : In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells by disrupting cell cycle progression and inducing apoptosis through ROS generation .
- Apoptosis Mechanism : The compound's ability to induce apoptosis was confirmed using the Annexin V-FITC assay, which showed increased phosphatidylserine exposure on the cell membrane, a hallmark of early apoptotic events .
- Antimicrobial Potential : The compound has shown effectiveness against various bacterial strains, suggesting its potential as a novel antimicrobial agent. Further studies are needed to elucidate the specific mechanisms involved in this activity .
Q & A
What are the established synthetic methodologies for (Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one, and how do reaction conditions influence stereoselectivity?
Answer:
Synthesis typically involves Claisen-Schmidt condensation between substituted benzofuran precursors and aldehydes. For example:
- Base-mediated reactions : NaH/THF promotes deprotonation and condensation, as seen in analogous benzofuran derivatives .
- Oxidative cyclization : Agents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) enable efficient cyclization at room temperature .
- Solvent effects : Hexafluoropropan-2-ol enhances electrophilicity in acid-catalyzed dehydration steps .
Steroselectivity is influenced by:
- Steric hindrance : Bulky substituents favor the Z-isomer by reducing rotational freedom .
- Temperature : Lower temperatures stabilize kinetic products (Z-configuration) .
Which spectroscopic and crystallographic techniques are essential for confirming the Z-configuration and purity of this compound?
Answer:
- NMR Spectroscopy : NOESY or ROESY experiments detect spatial proximity between the exocyclic double bond protons and adjacent groups (e.g., methoxy), confirming Z-geometry .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, as demonstrated in structurally related benzofuran derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and conjugated double bond absorption .
What pharmacological activities have been reported for benzofuran derivatives structurally similar to this compound?
Answer:
Benzofuran scaffolds exhibit diverse bioactivities:
(Advanced) How can researchers optimize reaction parameters to improve yields in the key cyclization step during synthesis?
Answer:
- Catalyst screening : Transition metals (e.g., Pd or Cu) may enhance cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature gradients : Stepwise heating (e.g., 0°C → reflux) minimizes side reactions .
- Additives : Molecular sieves or drying agents (MgSO₄) remove water, shifting equilibrium toward product .
(Advanced) What methodologies are recommended to reconcile discrepancies in reported bioactivity data for benzofuran-based compounds?
Answer:
- Dose-response standardization : Use IC₅₀/EC₅₀ values across studies for comparability .
- Purity validation : HPLC or TLC ensures compound integrity before bioassays .
- Cell line specificity : Test multiple cell lines (e.g., HeLa, MCF-7) to account for variability .
- Enzyme assays : Compare results with positive controls (e.g., doxorubicin for antitumor activity) .
(Advanced) What role does the Z-isomer configuration play in modulating enzyme inhibition efficacy compared to the E-isomer?
Answer:
- Spatial orientation : The Z-isomer's planar structure allows better π-π stacking with aromatic residues in enzyme active sites .
- Hydrogen bonding : Methoxy groups in the Z-configuration align with polar pockets (e.g., in kinases) .
- Case study : Analogous Z-configured benzofurans showed 3–5× higher inhibitory activity against CYP450 than E-isomers .
(Advanced) How can computational chemistry tools predict the binding modes of this compound with target enzymes?
Answer:
- Docking simulations (AutoDock Vina) : Predict binding affinities and poses using crystal structures of target enzymes (e.g., PDB: 1T46 for kinases) .
- DFT calculations : Analyze charge distribution and frontier orbitals to identify reactive sites .
- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories .
(Advanced) What strategies are effective for introducing diverse substituents at the C-2 and C-3 positions to enhance biological activity?
Answer:
- C-2 modifications :
- C-3 modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
